![molecular formula C12H13NO2 B1580686 4-Isopropyl-2-phenyl-2-oxazoline-5-one CAS No. 5839-93-0](/img/structure/B1580686.png)
4-Isopropyl-2-phenyl-2-oxazoline-5-one
Overview
Description
“4-Isopropyl-2-phenyl-2-oxazoline-5-one” is a synthetic compound that has gained interest in various fields of research and industry. It is used for α-amino acid synthesis and the preparation of β-lactam antibiotics . It is also used as a ligand to prepare novel ruthenium-pyridine-carboxylate complexes as new catalytic systems for alkene epoxidation .
Synthesis Analysis
The synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4 or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Molecular Structure Analysis
The molecular formula of 4-Isopropyl-2-phenyl-2-oxazoline-5-one is C12H13NO2 . Its InChI Code is 1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,14H,1-2H3 .
Chemical Reactions Analysis
Oxazolines, including 4-Isopropyl-2-phenyl-2-oxazoline-5-one, can be copolymerized in one single solvent, butyronitrile, with 2-dec-9′-enyl-2-oxazoline, where the double bond allows for post-polymerization modification and can function as a crosslinking unit to form polymer networks .
Physical And Chemical Properties Analysis
The molecular weight of 4-Isopropyl-2-phenyl-2-oxazoline-5-one is 203.24 g/mol . It is stored at room temperature .
Scientific Research Applications
Drug Delivery Systems
Poly(2-oxazoline)s, which include the 4-Isopropyl-2-phenyl variant, have been extensively studied for their potential in drug delivery systems. Their tunable solubility and biocompatibility make them ideal candidates for creating drug carriers that can improve the solubility, stability, and bioavailability of therapeutic agents .
Protein Modification
The compound’s ability to interact with biological molecules has opened avenues for protein modification. This application is crucial for developing therapeutic proteins with enhanced efficacy and reduced immunogenicity .
Gene Delivery
As a gene carrier, 4-Isopropyl-2-phenyl-2-oxazoline-5-one can be used to form complexes with DNA or RNA, facilitating the delivery of genetic material into cells. This is particularly important for gene therapy approaches aiming to treat genetic disorders .
Anti-fouling Interfaces
The hydrophilic nature of poly(2-oxazoline)s makes them suitable for creating anti-fouling surfaces. These surfaces resist protein adsorption and cell adhesion, which is beneficial for medical implants and devices to prevent infections and improve biocompatibility .
Cell Sheet Engineering
In tissue engineering, the compound’s properties can be harnessed to develop cell sheets that can be used to repair or replace damaged tissues. The thermoresponsive nature of poly(2-oxazoline)s allows for the gentle detachment of cell sheets without damaging the cells .
Hydrogel Formation
4-Isopropyl-2-phenyl-2-oxazoline-5-one can be used to create hydrogels with specific mechanical and chemical properties. These hydrogels have applications in drug delivery, wound healing, and as scaffolds in tissue engineering .
Safety And Hazards
Future Directions
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on . As a result, plentiful investigations ensued on oxazoline synthesis and is also still continuing .
properties
IUPAC Name |
2-phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKJTXJMKNHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320765 | |
Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-phenyl-2-oxazoline-5-one | |
CAS RN |
5839-93-0 | |
Record name | 4-Isopropyl-2-phenyl-2-oxazolin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5839-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 364043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005839930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5839-93-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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